2,4-Dichloro-6-fluorophenylboronic acid
Overview
Description
2,4-Dichloro-6-fluorophenylboronic acid is a chemical compound with the CAS Number: 1160561-26-1 . It has a molecular weight of 208.81 and its IUPAC name is (2,4-dichloro-6-fluorophenyl)boronic acid . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4BCl2FO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, fluorine, and boronic acid groups on the phenyl ring .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at temperatures between 2-8°C .Safety and Hazards
Mechanism of Action
Target of Action
2,4-Dichloro-6-fluorophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic groups that are involved in the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki-Miyaura coupling reaction . In this process, the boronic acid group in the compound transfers an organic group to a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by this compound, is a part of a broader biochemical pathway involved in the synthesis of complex organic compounds . The reaction allows for the joining of two chemically differentiated fragments, enabling the construction of a wide variety of organic compounds .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide variety of complex organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The efficacy and stability of this compound, like many organoboron reagents, are influenced by environmental factors such as temperature and moisture . The compound is typically stored at temperatures between 2-8°C to maintain its stability . Furthermore, the Suzuki-Miyaura coupling reaction that the compound facilitates is known for its tolerance to a variety of functional groups and mild reaction conditions , suggesting that it can be effectively used in diverse chemical environments.
Biochemical Analysis
Biochemical Properties
For instance, they are widely used in Suzuki-Miyaura cross-coupling reactions, a type of carbon-carbon bond-forming reaction . In these reactions, 2,4-Dichloro-6-fluorophenylboronic acid could potentially interact with palladium, a transition metal catalyst, to form new carbon-carbon bonds .
Molecular Mechanism
In the context of Suzuki-Miyaura cross-coupling reactions, it can participate in transmetalation, a process where it transfers its organic group to a transition metal, such as palladium .
Metabolic Pathways
Boronic acids are known to participate in various biochemical reactions, including carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling .
Properties
IUPAC Name |
(2,4-dichloro-6-fluorophenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl2FO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEUHUFTWQSIEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)Cl)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl2FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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